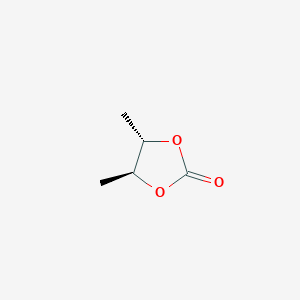
Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid derivatives
- Pyrazole derivatives
- Phenylmethoxy compounds
Uniqueness
What sets Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Número CAS |
58906-08-4 |
|---|---|
Fórmula molecular |
C33H30N2O4 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C33H30N2O4/c1-2-3-19-30-31(36)34(27-15-9-5-10-16-27)35(28-17-11-6-12-18-28)32(30)39-33(37)26-20-22-29(23-21-26)38-24-25-13-7-4-8-14-25/h4-18,20-23H,2-3,19,24H2,1H3 |
Clave InChI |
RYSKLCHVWRADLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


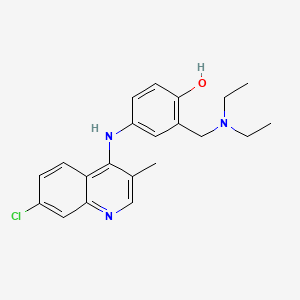
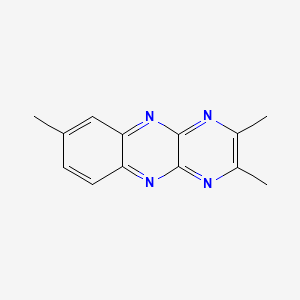
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
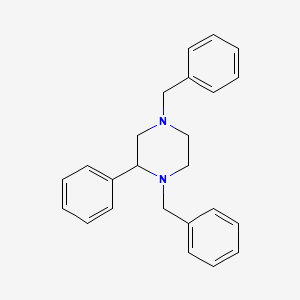
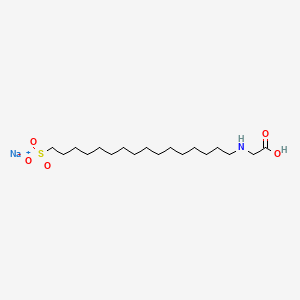
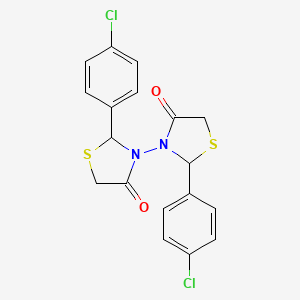
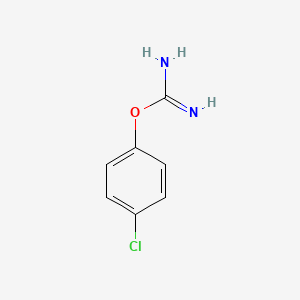
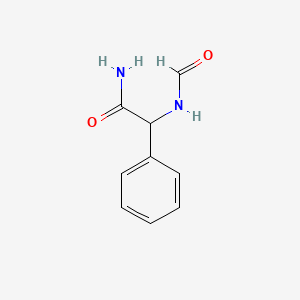
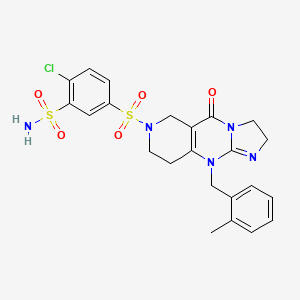
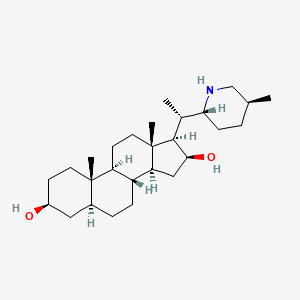

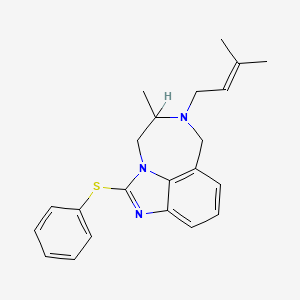
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
